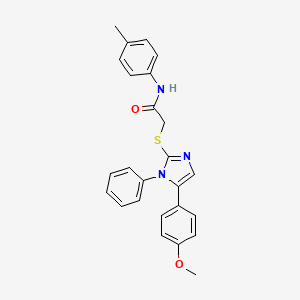

2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

Description

2-((5-(4-Methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a heterocyclic acetamide derivative featuring a 1H-imidazole core substituted with a 4-methoxyphenyl group at position 5 and a phenyl group at position 1. The thioether linkage (-S-) connects the imidazole ring to an acetamide moiety, which is further substituted with a p-tolyl (4-methylphenyl) group. The 4-methoxyphenyl and p-tolyl substituents likely enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name |

2-[5-(4-methoxyphenyl)-1-phenylimidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O2S/c1-18-8-12-20(13-9-18)27-24(29)17-31-25-26-16-23(19-10-14-22(30-2)15-11-19)28(25)21-6-4-3-5-7-21/h3-16H,17H2,1-2H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHLVOEBRCGTUGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide typically involves multi-step organic reactions One common approach starts with the formation of the imidazole ring through a condensation reaction between an aldehyde and an amine The methoxyphenyl and phenyl groups are introduced through subsequent substitution reactions

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thioacetamide group can be oxidized to form sulfoxides or sulfones.

Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydroimidazole derivatives.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Applications

Research indicates that compounds containing imidazole rings exhibit significant biological activities. The following are key areas where 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide has shown promise:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by interfering with specific signaling pathways. Molecular docking studies have indicated effective binding affinities with proteins involved in tumor growth and metastasis.

- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, indicating potential use as an antimicrobial agent. Its mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

- Enzyme Inhibition : The compound's interactions with enzymes such as cyclooxygenase (COX) and lipoxygenase suggest potential applications in treating inflammatory diseases. By inhibiting these enzymes, it may reduce the synthesis of pro-inflammatory mediators.

Synthesis and Industrial Applications

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Imidazole Ring : This can be achieved through the condensation of appropriate aldehydes and amines.

- Thioether Linkage Introduction : This step often requires the use of sulfur-containing reagents to form the thioether bond.

- Final Acetamide Formation : The introduction of the p-tolyl group is achieved through acylation reactions.

In industrial settings, optimized synthetic routes are employed to enhance yield and scalability. Techniques such as continuous flow chemistry can be utilized to improve efficiency.

Case Studies

Several studies have documented the biological effects and potential therapeutic applications of this compound:

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of this compound against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with significant effects observed at low micromolar concentrations. The study concluded that further investigation into its mechanism of action is warranted .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated that it exhibited considerable inhibitory effects, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 3: Enzyme Interaction Studies

Research involving molecular docking simulations revealed that this compound could effectively bind to active sites of COX enzymes, indicating its potential use in anti-inflammatory drug development .

Comparison with Related Compounds

The following table summarizes some structurally similar compounds and their notable activities:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 5-((4-methoxyphenyl)thio)benzo[c][1,2,5]thiadiazole | Contains a thiadiazole ring | Antidepressant-like action |

| N-((5′-methyl-[2,2′-bithiophen]-5-yl)sulfonyl)acetamide | Features a bithiophene structure | Urease inhibition |

| 2-cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-pheny | Pyrazole derivative | Anticancer activity |

Mechanism of Action

The mechanism of action of 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity to its target, while the thioacetamide moiety can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on molecular features, physicochemical properties, and biological activity.

Structural and Functional Group Variations

Key Observations

Core Heterocycles :

- The target compound’s 1H-imidazole core differs from benzimidazole (9c), triazole (9a–e), and oxadiazole (4c, 154) scaffolds. Imidazole’s smaller ring size and nitrogen positioning may enhance hydrogen bonding compared to bulkier cores like benzothiazole (4g) .

- Thioacetamide linkages are common in bioactive derivatives, as seen in 4c, 154, and 1b, suggesting this group’s role in target binding .

Halogen Substituents: Bromine (9c) and chlorine (154) enhance electron-withdrawing effects, correlating with improved activity in docking or cytotoxicity assays . p-Tolyl Group: Shared by the target compound and 4c, this substituent may contribute to hydrophobic interactions in enzyme binding pockets .

Physicochemical Properties :

- Melting points for methoxy-containing derivatives (e.g., 13: 289–290°C; 4c: 265–267°C) suggest moderate thermal stability, likely due to hydrogen bonding and aromatic stacking .

- Molecular weights (410–500 g/mol) align with typical small-molecule drug candidates, though higher values (e.g., 1b) may reduce solubility .

Biological Activity :

- Compound 154’s IC50 of 3.8 μM against A549 cells highlights the potency of oxadiazole-thioacetamide hybrids .

- Thiadiazole-ureido derivatives (4g–j) exhibit antiproliferative effects, but their larger size may limit bioavailability compared to the target compound .

Mechanistic Insights

- Enzyme Inhibition : The imidazole-thioacetamide framework may compete with natural substrates for binding to metalloproteinases (MMPs) or CD73, analogous to Compound 13 (MMP inhibition) and 1b (CD73 inhibition) .

- Cytotoxicity : The p-tolyl group’s hydrophobicity in the target compound and Compound 154 may facilitate interactions with hydrophobic enzyme pockets, enhancing anticancer effects .

Biological Activity

The compound 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a derivative of imidazole, a heterocyclic compound known for its diverse biological activities. This article focuses on the synthesis, biological properties, and mechanisms of action of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Imidazole Ring : The imidazole ring is synthesized through condensation reactions involving aldehydes and amines.

- Substitution Reactions : Aryl groups such as 4-methoxyphenyl and phenyl are introduced via nucleophilic substitution.

- Thioacetate Formation : The thioacetate moiety is formed by reacting the imidazole derivative with bromoacetate in the presence of a base.

Biological Activity

The biological activity of this compound has been explored in various studies, demonstrating potential therapeutic effects across several domains.

Anticancer Activity

Research has shown that imidazole derivatives exhibit significant anticancer properties. In vitro studies have indicated that compounds similar to this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). For instance, a study reported that certain imidazole derivatives caused DNA fragmentation in HT-29 cells, indicating apoptosis induction .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 2a | MCF-7 | 15 | Apoptosis via DNA fragmentation |

| 2b | HT-29 | 10 | Inhibition of DNA synthesis |

Antimicrobial Activity

Imidazole derivatives have also been noted for their antimicrobial properties. Compounds structurally similar to the target compound have demonstrated efficacy against various bacterial strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The imidazole ring can bind to enzymes involved in cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC), leading to reduced cancer cell growth .

- Receptor Modulation : It may modulate receptor activity, influencing signaling pathways related to apoptosis and cell cycle regulation.

Case Studies

Several case studies highlight the potential of imidazole derivatives in clinical applications:

- Study on Anticancer Efficacy : A recent investigation into a series of imidazole derivatives found that compounds with similar structural motifs exhibited significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for drug development .

- Antimicrobial Assessment : Another study evaluated the antimicrobial properties of imidazole derivatives against resistant bacterial strains, revealing effective inhibition at low concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.